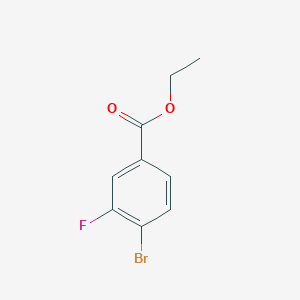

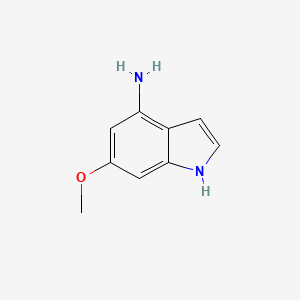

6-methoxy-1H-indol-4-amine

Descripción general

Descripción

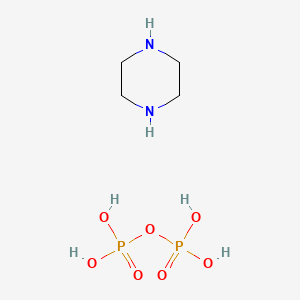

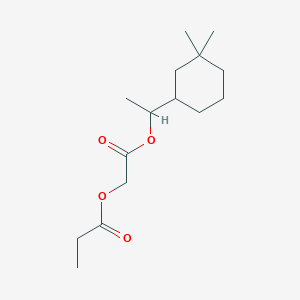

6-methoxy-1H-indol-4-amine is an organic compound with the chemical formula C10H11N2O . It’s an indole derivative with methoxy and amino substituents . It appears as a colorless crystalline solid .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular weight of 6-methoxy-1H-indol-4-amine is 162.19 . The InChI key for this compound is QJRWYBIKLXNYLF-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis

6-methoxy-1H-indol-4-amine is a colorless crystalline solid . It’s an important heterocyclic compound having broad-spectrum biological activities .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Tetrahydrobenz[cd]indoles : Research led by Ma̧jkosza et al. (1997) developed methods for synthesizing 6-methoxy-1,3,4,5-tetrahydrobenz[cd]indol-4-amine through Vicarious Nucleophilic Substitution (VNS) and subsequent ring closure, highlighting its potential as a synthetic precursor for complex indolic structures Synthesis of a 1,3,4,5-tetrahydrobenz[cd]indole via the Vicarious Nucleophilic substitution of hydrogen.

Catalyzed Amination of Methoxy(hetero)arenes : A study by Shigeno et al. (2019) reported that the organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes, including those related to 6-methoxy-1H-indol-4-amine, facilitating the synthesis of a variety of cyclic amine products Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes.

Biological Applications and Activity

Antimicrobial and Anticoccidial Activity : Research by Georgiadis (1976) demonstrated the synthesis and biological activity of compounds related to 6-methoxy-1H-indol-4-amine, showing notable antimicrobial and anticoccidial properties, potentially guiding future drug development Products from furans. 1. Sunthesis and anticoccidial and antimicrobial activity of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds.

Synthesis for Biocompatible Polymers : A study by Madsen et al. (2011) explored the derivatization of rhodamine 6G with secondary amines, including 6-methoxy-1H-indol-4-amine, for the synthesis of fluorescently labeled biocompatible polymers, indicating its utility in biomedical imaging Synthesis of rhodamine 6G-based compounds for the ATRP synthesis of fluorescently labeled biocompatible polymers.

Antitumor and Antineoplastic Agents : Compounds derived from or related to 6-methoxy-1H-indol-4-amine have been studied for their antitumor and antineoplastic properties. For instance, Nguyen et al. (1990) synthesized pyrido[4,3-b]benzo[e]- and benzo[g]indoles, demonstrating their potential as antineoplastic agents Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents.

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Mecanismo De Acción

Target of Action

Indole derivatives, a group to which 6-methoxy-1h-indol-4-amine belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways and downstream effects influenced by 6-methoxy-1H-indol-4-amine would need further investigation.

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities

Action Environment

It is known that dietary intake can influence gut microbiota and related indole metabolism

Propiedades

IUPAC Name |

6-methoxy-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBKRSMCOBAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593552 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282547-67-5 | |

| Record name | 6-Methoxy-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)